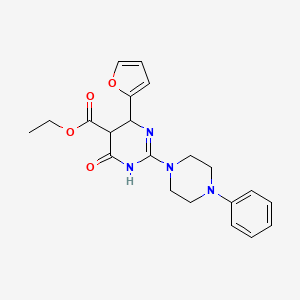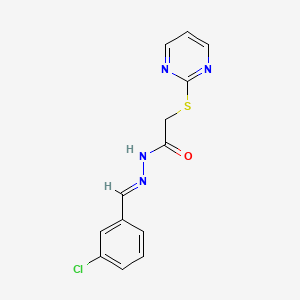
ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of pyrimidine derivatives known for their versatility in chemical synthesis and potential for exhibiting a wide range of biological activities. The synthesis and exploration of its properties contribute significantly to the field of medicinal chemistry, providing insights into novel therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the one described, typically involves the Biginelli reaction, a multi-component cyclocondensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is facilitated by the use of catalysts like SiCl4 to yield the desired compound with good efficiency. This process allows for the introduction of various substituents into the pyrimidine ring, enabling the exploration of a wide range of chemical and biological properties (Mohan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A series of piperazin-1-yl substituted unfused heterobiaryls, including compounds structurally related to ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, were synthesized to explore the structural features affecting 5-HT7 receptor binding affinity. These studies demonstrated that the presence of a 4-(3-furyl) moiety significantly influences 5-HT7 binding affinity, and modifications to the pyrimidine core can vary the receptor binding without dramatically losing affinity (Strekowski et al., 2016).
Antimicrobial and Antifungal Properties
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound with structural similarities, was found to possess excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential antimicrobial applications of related compounds (Youssef et al., 2011).
Anticancer Activity
New derivatives structurally similar to ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate were synthesized and evaluated for antiproliferative activity against human cancer cell lines. Among these, certain compounds demonstrated significant activity, suggesting potential for further research as anticancer agents (Mallesha et al., 2012).
Alzheimer's Disease Therapy
Multifunctional amides, incorporating structural motifs similar to the compound , showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, specifically designed for Alzheimer's disease therapy, indicate the therapeutic potential of structurally related compounds in neurodegenerative disease treatment (Hassan et al., 2018).
Anti-inflammatory and Analgesic Applications
Derivatives of pyrimidine-5-carboxylate, sharing a core structural resemblance, exhibited significant anti-inflammatory and antimicrobial activities. This suggests the broader pharmacological applicability of compounds within this chemical class for developing new therapeutic agents with anti-inflammatory and analgesic properties (Dongarwar et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 4-(furan-2-yl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-28-20(27)17-18(16-9-6-14-29-16)22-21(23-19(17)26)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,17-18H,2,10-13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVAXLIULXKYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)
![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)